4-methoxy-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
4-methoxy-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide is an organic compound with a complex structure that includes methoxy, benzyl, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 4-methoxybenzylamine with 2,5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Methoxy groups can be converted to aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The benzyl group can be replaced with other nucleophiles.
Scientific Research Applications
4-methoxy-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-methoxybenzyl)benzamide
- 4-methoxy-N-(4-methylphenyl)benzamide
- 4-methoxy-N-(4-phenoxyphenyl)benzamide
- 4-methoxy-N-(4-nitrophenyl)benzamide
Uniqueness
4-methoxy-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21NO4S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-methoxy-N-[(4-methoxyphenyl)methyl]-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-12-10-17(13(2)9-16(12)22-4)23(19,20)18-11-14-5-7-15(21-3)8-6-14/h5-10,18H,11H2,1-4H3 |
InChI Key |
XIXROMBRBKTEEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=C(C=C2)OC)C)OC |
Origin of Product |
United States |
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